Fmoc-2,6-dichloro-D-homophenylalanine
Description
Fmoc-2,6-dichloro-D-homophenylalanine is a synthetic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and two chlorine atoms at the 2- and 6-positions of the homophenylalanine side chain. This compound is structurally tailored for solid-phase peptide synthesis (SPPS), where the Fmoc group ensures orthogonal protection during sequential peptide elongation. The chlorine substituents introduce steric bulk and electronic effects, influencing peptide stability, solubility, and biological interactions.
Properties
IUPAC Name |
(2R)-4-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVBAXARMUEXAG-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=CC=C4Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,6-dichloro-D-homophenylalanine typically involves the protection of the amino group of 2,6-dichloro-D-homophenylalanine with the Fmoc group. This can be achieved through the reaction of 2,6-dichloro-D-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,6-dichloro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions
Fmoc Protection: Fmoc chloride, sodium carbonate or triethylamine.
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Fmoc Deprotection: 2,6-dichloro-D-homophenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-2,6-dichloro-D-homophenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein interactions and enzyme mechanisms.
Industry: Used in the production of specialized peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-2,6-dichloro-D-homophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Structural and Molecular Features
Key structural distinctions arise from substituent positions, halogenation, and stereochemistry. A comparative analysis is summarized in Table 1.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Substituents (Position/Type) | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|---|---|
| Fmoc-2,6-dichloro-D-homophenylalanine | Not explicitly provided* | 2,6-Cl on homophenylalanine | Inferred: C25H21Cl2NO4 | ~470.34 (estimated) | D |
| Fmoc-2,5-dichloro-L-homophenylalanine | 1260592-96-8 | 2,5-Cl on homophenylalanine | C25H21Cl2NO4 | 470.34 | L |
| Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) | - | 2,6-CH3 on tyrosine | C23H21NO5 | 393.45 | L |
| N-Fmoc-(R)-3-methoxy-homophenylalanine | 1260610-30-7 | 3-OCH3 on homophenylalanine | C26H25NO5 | 431.48 | R |
| Fmoc-4-methoxy-L-homophenylalanine | 205182-52-1 | 4-OCH3 on homophenylalanine | C26H25NO5 | 431.48 | L |
*Note: Data for this compound inferred from analogs like Fmoc-2,5-dichloro-L-homophenylalanine .
Key Observations:
- Halogenation vs. Alkylation : Chlorine atoms increase molecular weight (~470 g/mol) compared to methyl (393 g/mol) or methoxy (431 g/mol) substituents, enhancing hydrophobicity and steric hindrance .
- Stereochemistry : The D-configuration in the target compound may alter peptide conformation and receptor binding compared to L-isomers .
Physical and Chemical Properties
- Solubility : Chlorinated derivatives exhibit lower aqueous solubility compared to methoxy or methyl-substituted analogs, necessitating organic solvents like DMF or DMSO during SPPS .
- Gelation Behavior : Fmoc-2 and Fmoc-3 (unrelated to homophenylalanine) form pH-responsive hydrogels, suggesting that substitution patterns critically influence self-assembly .
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